Synthetic Phosphoinositides in Signal Transduction: A Technical Deep Dive into PtdIns-(4)-P1 (1,2-dioctanoyl)
Synthetic Phosphoinositides in Signal Transduction: A Technical Deep Dive into PtdIns-(4)-P1 (1,2-dioctanoyl)
Topic: Chemical Structure and Application of PtdIns-(4)-P1 (1,2-dioctanoyl) Ammonium Salt Content Type: Technical Whitepaper Audience: Senior Researchers, Biochemists, and Assay Developers[1][2][3]
Executive Summary: The Soluble Surrogate
Phosphatidylinositol 4-phosphate (PI(4)P) is a critical lipid regulator of Golgi trafficking, plasma membrane identity, and non-vesicular lipid transport.[1][2][3] However, the study of native PI(4)P is hampered by its amphiphilic nature; its long arachidonoyl/stearoyl tails force it into bilayers, complicating enzyme kinetics and binding studies.
PtdIns-(4)-P1 (1,2-dioctanoyl) (hereafter diC8-PI(4)P ) is a synthetic biological tool designed to overcome these biophysical barriers.[1][2][3] By truncating the fatty acid tails to eight carbons, this analog exhibits significant water solubility and a high Critical Micelle Concentration (CMC). This allows researchers to study phosphoinositide signaling in homogenous, monomeric aqueous phases without the variability introduced by liposome preparation.
Chemical Architecture & Physicochemical Properties[1][3]
Structural Analysis
The utility of diC8-PI(4)P lies in its deviation from native lipids.[1][2][3] While the headgroup retains the exact stereochemistry required for specific protein recognition (e.g., by PH domains), the tail modification alters its phase behavior.
-
Headgroup: myo-Inositol ring phosphorylated at the D-4 position.[1][2] This is the recognition motif for effector proteins (e.g., FAPP1, OSBP) and enzymes (PIP5K).[1][2]
-
Hydrophobic Domain (The Differentiator): Two octanoyl (C8:[1][2][3]0) chains replacing the native C18:0/C20:4 chains.
-
Counterion: Ammonium (
).[1][2][3] The salt form enhances stability and water solubility compared to the free acid, which is prone to acid-catalyzed migration of the phosphate group.
Key Data Table[1][3]
| Property | Specification | Technical Note |
| Formal Name | 1-(1,2-dioctanoylphosphatidyl)inositol-4-phosphate, diammonium salt | |
| Synonyms | DOPI-4-P1; PI(4)P diC8; PIP][2][3][4]0">4' | |
| Molecular Formula | ||
| Molecular Weight | ~700.7 g/mol | Includes counterions.[1][2][3] |
| Solubility | Water: >1 mg/mL | Forms clear micellar solutions or monomers depending on concentration. |
| Hygroscopy | High | Must be handled under dry gas (Ar/N2) to prevent hydrolysis.[1][2][3] |
| CMC | ~mM range | Significantly higher than native lipids (nM), allowing monomeric assays.[1][2][3] |
Visualization: Structural Topology
The following diagram illustrates the chemical topology and the functional separation between the recognition headgroup and the solubility-driving tail.
Figure 1: Topological breakdown of diC8-PI(4)P highlighting the C8 tails that confer solubility.[1][2][3]
Biological Context: The PI(4)P Signaling Axis[1][2][3]
In a cellular context, PI(4)P is not merely a precursor; it is a distinct signaling lipid defining the Golgi complex and plasma membrane (PM).[1][2][3][5][6]
-
Biosynthesis: Generated by PI4-Kinases (PI4KII/III) from Phosphatidylinositol (PI).[1][2][3]
-
Metabolism: Phosphorylated by PIP5-Kinases (PIP5K) to form PI(4,5)P2 (PIP2).[1][2][3]
-
Trafficking: Recruits adaptors like AP-1 (clathrin assembly) and lipid transfer proteins (OSBP).[1][2][3]
Why use diC8? In native membranes, these enzymes work at an interface. Using diC8-PI(4)P in vitro allows researchers to bypass the complexity of interfacial kinetics (Michaelis-Menten surface dilution) and treat the lipid as a soluble substrate, simplifying
Figure 2: Metabolic pathway of PI(4)P. diC8-PI(4)P mimics the central node (Blue) for in vitro study.[1][2][3]
Experimental Protocols & Applications
Application A: Homogenous Kinase Assays (PIP5K Activity)
The most common application of diC8-PI(4)P is as a soluble substrate for Type I Phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[1][2][3] Unlike long-chain lipids, diC8-PI(4)P does not require sonication into vesicles.[1][2][3]
Methodology: ADP-Glo™ Kinase Assay (Promega) Rationale: This assay couples ADP production (from the kinase reaction) to a luciferase signal.[1][3][7][8] Using diC8-PI(4)P eliminates light scattering caused by liposomes, which can interfere with luminescence.[1][2][3]
Protocol Steps:
-
Substrate Prep: Dissolve diC8-PI(4)P in 50 mM Tris-HCl (pH 7.5) to a 500 µM stock.[1][2][3] Note: No sonication required.[1][2][3]
-
Reaction Mix: Combine:
-
Initiation: Add Ultra-Pure ATP (50 µM final). Incubate at 30°C for 30–60 mins.
-
Termination: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1][2][3][7][8] Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2][3][8] Read Luminescence.
Data Interpretation:
Signal is directly proportional to PIP5K activity. A
Application B: Biophysical Binding Studies (ITC/SPR)
diC8-PI(4)P is ideal for Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine binding constants (
-
Advantage: In ITC, injecting diC8-PI(4)P into a protein solution avoids the heat of dilution artifacts associated with liposomes.[1][2][3]
-
Critical Control: Ensure the concentration is below the CMC if monomeric binding is the target, or consistently above it if micellar surface binding is being modeled.
Handling, Stability & Storage (Critical)
Working with synthetic phosphoinositides requires strict adherence to environmental controls to prevent degradation.
-
Hygroscopy: The ammonium salt form is extremely hygroscopic. Absorbed water catalyzes hydrolysis of the acyl chains and migration of the phosphate group (scrambling the 4-position).
-
Action: Always warm the vial to room temperature before opening to prevent condensation.
-
-
Solubilization:
-
Storage:
-
Powder: -20°C, desiccated, under Argon/Nitrogen.
-
Solution: -80°C. Avoid multiple freeze-thaw cycles (aliquot immediately).
-
References
-
Avanti Polar Lipids. (n.d.). Phosphatidylinositol 4-phosphate (diC8) Specifications. Retrieved from [Link]
-
Promega Corporation. (2011).[2][3] Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. Retrieved from [Link]
-
Balla, T. (2013).[1][2][3] Phosphoinositides: Tiny lipids with giant impact on cell regulation.[3][5] Physiological Reviews, 93(3), 1019-1137.[1][2][3] Retrieved from [Link]
-
D'Angelo, G., et al. (2008).[1] PI4P trafficking and Golgi function.[5][6][8] Trends in Cell Biology. (Contextual grounding for PI4P biological role).
Sources
- 1. PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) | CAS 1246303-11-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
